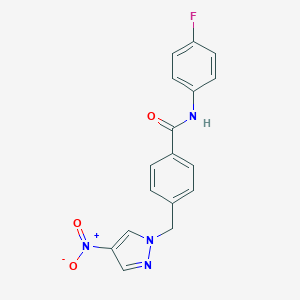![molecular formula C25H19ClN4O2 B213904 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a pyridine ring, a furan ring, and a quinoline ring. In
Mechanism of Action
The mechanism of action of 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.
Biochemical and Physiological Effects:
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a neuroprotective effect, making it a potential candidate for the development of drugs to treat neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for the research and development of 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. One potential direction is the further optimization of the compound's structure to improve its potency and selectivity against cancer cells. Another potential direction is the development of new drug delivery systems to improve the compound's solubility and bioavailability. Additionally, the compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the development of drugs to treat a variety of diseases beyond cancer.
Synthesis Methods
The synthesis of 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the reaction of 3-amino-4-cyano-5,6,7,8-tetrahydroquinoline with 3-chloro-5-(2-furyl)-2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) and is typically carried out at elevated temperatures. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. The compound has been shown to have potent biological activity against certain types of cancer cells, making it a promising candidate for anticancer drug development.
properties
Product Name |
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |
|---|---|
Molecular Formula |
C25H19ClN4O2 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-amino-4-[5-(3-chlorophenyl)furan-2-yl]-5-oxo-1-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H19ClN4O2/c26-16-5-1-4-15(12-16)21-9-10-22(32-21)23-18(13-27)25(28)30(17-6-3-11-29-14-17)19-7-2-8-20(31)24(19)23/h1,3-6,9-12,14,23H,2,7-8,28H2 |
InChI Key |
YAHYGVNKYXUALW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B213824.png)



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

